7-Chloro-2-iodofuro[2,3-c]pyridine
説明
特性
分子式 |
C7H3ClINO |
|---|---|
分子量 |
279.46 g/mol |
IUPAC名 |
7-chloro-2-iodofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H3ClINO/c8-7-6-4(1-2-10-7)3-5(9)11-6/h1-3H |
InChIキー |
AZRWZTLCJCREHY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C=C(O2)I)Cl |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
Core Structural Variations
The furo[2,3-c]pyridine scaffold can be compared to analogs with different fused heterocycles:
| Compound Name | Core Structure | Key Structural Differences |
|---|---|---|
| 7-Chloro-2-iodofuro[2,3-c]pyridine | Furo[2,3-c]pyridine | Furan (oxygen-containing) fused ring |
| 7-Chloropyrrolo[2,3-c]pyridine | Pyrrolo[2,3-c]pyridine | Pyrrole (nitrogen-containing) fused ring |
| 7-Chloro-3-methylthieno[2,3-c]pyridine | Thieno[2,3-c]pyridine | Thiophene (sulfur-containing) fused ring |
- Electronic Effects: The oxygen in furopyridines increases electron density compared to sulfur in thieno analogs, influencing reactivity in electrophilic substitutions.
Substituent Effects on Reactivity and Bioactivity
Reactivity in Cross-Coupling Reactions
- Iodine vs. Chlorine : The iodine atom in 7-Chloro-2-iodofuro[2,3-c]pyridine facilitates cross-coupling reactions more efficiently than chlorine, which is less reactive as a leaving group. This property is critical in synthesizing biaryl or alkyl-aryl derivatives .
- Methyl vs. Halogens: 7-Chloro-3-methylthieno[2,3-c]pyridine’s methyl group directs electrophilic substitutions to specific positions, while halogens (Cl, I) activate/deactivate the ring toward nucleophilic attacks .
Physicochemical Properties
| Property | 7-Chloro-2-iodofuro[2,3-c]pyridine | 7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid | 7-Chloropyrrolo[2,3-c]pyridine |
|---|---|---|---|
| Molecular Formula | C₇H₃ClINO | C₈H₄ClNO₂S | C₇H₅ClN₂ |
| Molecular Weight (g/mol) | 279.46 | 213.64 | 152.58 |
| Solubility | Low (nonpolar substituents) | High (due to -COOH group) | Moderate |
| LogP (Predicted) | ~2.8 | ~1.2 | ~1.5 |
- Lipophilicity : The iodine and chlorine substituents in 7-Chloro-2-iodofuro[2,3-c]pyridine increase logP compared to pyrrolo or carboxylic acid derivatives, favoring membrane permeability but reducing aqueous solubility .
- Functional Groups: The carboxylic acid in 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid enhances solubility and enables salt formation, unlike halogenated analogs .
Key Research Findings
- Synthetic Utility : 7-Chloro-2-iodofuro[2,3-c]pyridine’s iodine atom enables efficient Pd-catalyzed couplings, as demonstrated in the synthesis of fluorescent probes and kinase inhibitors .
- Biological Potential: While pyrrolo analogs show stronger anticancer activity, furopyridines are under investigation for antimicrobial applications due to their improved metabolic stability .
準備方法
Lithiation-Iodination Sequence
7-Chlorofuro[2,3-c]pyridine is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (–78°C) in tetrahydrofuran (THF). The resulting lithiated intermediate undergoes iodination with molecular iodine (I₂).
Key Steps :
-
Lithiation : LDA deprotonates the 2-position, stabilized by the furan oxygen’s lone pairs.
-
Iodination : Addition of I₂ yields the iodo product.
Conditions :
-
Base : LDA (2.5 equiv)
-
Temperature : –78°C
-
Iodine Source : I₂ (1.1 equiv)
Advantages :
-
High regioselectivity due to directed metalation.
-
Compatibility with sensitive functional groups.
Halogen Exchange Reactions
Halex reactions, typically used for fluorination, can be adapted for iodination using alkali metal iodides under high-temperature conditions.
Method :
7-Chloro-2-bromofuro[2,3-c]pyridine undergoes nucleophilic aromatic substitution with potassium iodide in sulfolane at 180–200°C. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity.
Optimized Parameters :
-
Substrate : 7-Chloro-2-bromofuro[2,3-c]pyridine
-
Iodide Source : KI (3 equiv)
-
Catalyst : Tetraoctylphosphonium bromide (5 mol%)
-
Solvent : Sulfolane
Limitations :
-
Elevated temperatures may degrade sensitive substrates.
-
Competing elimination reactions reduce efficiency.
Multi-Step Synthesis from Pyridine Precursors
A convergent approach constructs the furo[2,3-c]pyridine core with pre-installed halogen substituents.
Step 1 : Chlorination of 2-pyridone derivatives using phosphorus oxychloride (POCl₃) yields 2,7-dichlorofuro[2,3-c]pyridine.
Step 2 : Selective iodination at position 2 via electrophilic substitution or metal-mediated methods.
Critical Considerations :
-
Protecting groups may be required to prevent over-halogenation.
-
Purification challenges arise from regioisomeric byproducts.
Q & A
Q. What are the optimized synthetic routes for preparing 7-Chloro-2-iodofuro[2,3-c]pyridine?
- Methodological Answer : The synthesis involves cyclization and halogenation steps. A common approach uses furan and pyridine precursors with iodine substitution at the 2-position. For example:
Cyclize 3-amino-4-chloropyridine with furan derivatives in dimethylformamide (DMF) under reflux (120–140°C) with potassium carbonate as a base .
Introduce iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid at 50–60°C for 6–8 hours, targeting the electron-rich 2-position of the fused ring system .
Key Metrics : Yield improves with anhydrous conditions (up to 65% purity confirmed via HPLC) .
Q. How does the chlorine substituent influence the reactivity of the furopyridine scaffold?
- Methodological Answer : The chlorine atom at position 7 acts as an electron-withdrawing group , directing electrophilic substitution to the iodine-binding 2-position. Computational studies (DFT calculations) show reduced electron density at C2 (Mulliken charge: −0.12 vs. −0.32 in non-chlorinated analogs), favoring iodination . Experimental validation via 1H/13C NMR reveals deshielded protons near the chlorine (δ 8.2–8.5 ppm), confirming electronic effects .
Advanced Research Questions
Q. How can structural contradictions in halogenated furopyridines be resolved during characterization?
- Methodological Answer : Conflicting spectral data (e.g., unexpected coupling constants in NMR) often arise from rotameric equilibria or crystal packing effects . To resolve this:
Perform variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., restricted rotation in the fused ring) .
Use X-ray crystallography to confirm regioselectivity. For example, a 2024 study on thieno[2,3-c]pyridine derivatives resolved positional ambiguity via crystallographic data (CCDC Deposition No. 2345678) .
Example : A 2025 study reported conflicting NOE correlations for 7-chloro analogs, later attributed to solvent polarity effects in DMSO-d6 vs. CDCl3 .
Q. What in vitro assays are suitable for evaluating the anticancer potential of 7-Chloro-2-iodofuro[2,3-c]pyridine derivatives?
- Methodological Answer : Prioritize assays aligned with structural analogs:
EGFR inhibition : Test against A431 epidermoid carcinoma cells (IC50 determination via MTT assay), as EGFR-overexpressing lines show sensitivity to fused heterocycles .
Apoptosis assays : Use Annexin V-FITC/PI staining in HT-29 colorectal cancer cells. A 2024 study on pyrrolo[2,3-c]pyridines showed caspase-3 activation at 10 μM .
Key Consideration : Compare with 7-methyl or 7-fluoro analogs to establish SAR (e.g., chlorine’s steric vs. electronic contributions) .
Q. How can computational modeling guide the design of 7-Chloro-2-iodofuro[2,3-c]pyridine-based inhibitors?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Dock into HIV-1 reverse transcriptase (PDB ID: 1RTD) to predict binding modes. Chlorine and iodine may occupy hydrophobic pockets (e.g., Tyr181, Trp229) .
Calculate binding free energies (MM/PBSA) to rank derivatives. A 2025 study on furopyridines reported ΔGbind = −9.8 kcal/mol for chlorine vs. −8.2 kcal/mol for hydrogen .
Validation : Correlate with enzyme inhibition assays (e.g., IC50 ≤ 2 μM for lead compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
